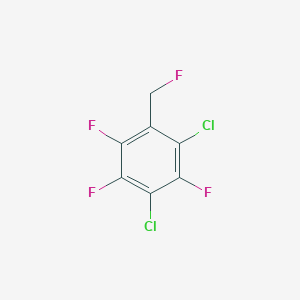

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene typically involves the fluorination of chlorinated benzene derivatives. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N, N, N-hexa-substituted guanidine in an organic solvent. The process includes fluorination, hydrolysis, and decarboxylation steps .

Industrial Production Methods

For industrial production, the process is optimized for simplicity, ease of operation, and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions helps in achieving the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkali metal fluorides and organic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms allows it to participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene

- 2,4-Dichloro-1,3,5-trifluorobenzene

Uniqueness

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C7HCl2F4

- Molecular Weight : Approximately 227.01 g/mol

The presence of chlorine and fluorine atoms in the benzene ring significantly influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as halogen bonding and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that halogenated compounds exhibit antimicrobial properties. For instance, studies have shown that fluorinated aromatic compounds can inhibit the growth of certain bacterial strains by disrupting cellular processes. Specifically, compounds similar to this compound have been tested against various pathogens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in specific cell types through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.

- Method : Disk diffusion method was used to assess inhibition zones.

- Results : The compound exhibited significant antibacterial activity with an inhibition zone of 15 mm at a concentration of 100 µg/disc.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human leukemia cells (HL-60).

- Method : MTT assay was performed to measure cell viability.

- Results : The IC50 value was found to be approximately 25 µM, indicating moderate cytotoxicity.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition Zone: 15 mm |

| Cytotoxicity | HL-60 (human leukemia cells) | MTT assay | IC50: 25 µM |

Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Studies have shown that certain bacteria can degrade such compounds through specialized metabolic pathways. For instance, Pseudomonas sp. strain has been identified as capable of degrading fluorinated alkanes, suggesting potential bioremediation applications for compounds like this compound.

Eigenschaften

Molekularformel |

C7H2Cl2F4 |

|---|---|

Molekulargewicht |

232.99 g/mol |

IUPAC-Name |

1,3-dichloro-2,4,5-trifluoro-6-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)7(13)4(9)6(3)12/h1H2 |

InChI-Schlüssel |

JLUURXHUWFFLDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.